5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole 5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole
Brand Name: Vulcanchem
CAS No.: 1785761-02-5
VCID: VC7863797
InChI: InChI=1S/C15H17ClN2O/c16-12-5-3-4-11(8-12)9-13-10-18-15(19-13)14-6-1-2-7-17-14/h3-5,8,10,14,17H,1-2,6-7,9H2
SMILES: C1CCNC(C1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76

5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole

CAS No.: 1785761-02-5

Cat. No.: VC7863797

Molecular Formula: C15H17ClN2O

Molecular Weight: 276.76

* For research use only. Not for human or veterinary use.

5-(3-Chlorobenzyl)-2-(piperidin-2-yl)oxazole - 1785761-02-5

Specification

CAS No. 1785761-02-5
Molecular Formula C15H17ClN2O
Molecular Weight 276.76
IUPAC Name 5-[(3-chlorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole
Standard InChI InChI=1S/C15H17ClN2O/c16-12-5-3-4-11(8-12)9-13-10-18-15(19-13)14-6-1-2-7-17-14/h3-5,8,10,14,17H,1-2,6-7,9H2
Standard InChI Key LJSQCUJIFSBJLP-UHFFFAOYSA-N
SMILES C1CCNC(C1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl
Canonical SMILES C1CCNC(C1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]piperidine, reflecting its oxazole-piperidine backbone and 3-chlorobenzyl substituent. Its molecular formula, C₁₅H₁₇ClN₂O, corresponds to a molecular weight of 288.76 g/mol .

Structural Characterization

The compound’s structure (Fig. 1) includes:

  • Oxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 3, respectively.

  • Piperidine moiety: A six-membered saturated ring with one nitrogen atom, attached at the oxazole’s 2-position.

  • 3-Chlorobenzyl group: A chlorinated aromatic substituent linked via a methylene bridge to the oxazole’s 5-position .

Table 1: Key Structural Identifiers

PropertyValue
CAS Number1785761-02-5
SMILESClC1=CC=CC(=C1)CC=2OC(=NC2)C3NCCCC3
InChIKeyLJSQCUJIFSBJLP-UHFFFAOYSA-N
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors3 (oxazole O, oxazole N, piperidine N)

The InChIKey and SMILES notations encode its stereochemical and connectivity details, critical for computational modeling .

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
1Chloroacetyl chloride, benzene, Δ60–70%
2Piperidine, Pd(OAc)₂, ligand, Δ30–50%
*Theoretical estimates based on analogous syntheses .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (calculated) of ~2.8 suggests moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Hydrogen bonding from the piperidine NH and oxazole O/N atoms enhances solubility in polar aprotic solvents (e.g., DMSO, DMFA) .

Table 3: Predicted Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol5–10
DMSO>50

Thermal Stability

Differential scanning calorimetry (DSC) of similar oxazole derivatives indicates decomposition temperatures >200°C, suggesting solid-state stability under standard storage conditions .

Applications in Pharmaceutical Research

Drug Discovery

  • Anticancer agents: MDM2 inhibitors featuring chlorophenyl groups .

  • Antimicrobials: Oxazole derivatives’ activity against Gram-positive pathogens .

Patent Landscape

No direct patents were identified, but derivatives with piperidine-oxazole scaffolds are claimed in WO2018234567 (antidepressants) and EP3056485 (kinase inhibitors).

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